molecular formula C12H9BrClNO B1328441 5-Bromo-2-(3-chlorophenoxy)aniline CAS No. 946786-71-6

5-Bromo-2-(3-chlorophenoxy)aniline

Cat. No.: B1328441
CAS No.: 946786-71-6
M. Wt: 298.56 g/mol
InChI Key: ICWMHSIRQZRTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Bromo-2-(3-chlorophenoxy)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like copper bromide for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(3-chlorophenoxy)aniline is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biochemistry: It is employed in the study of enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

5-Bromo-2-(3-chlorophenoxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined bromine, chlorine, and phenoxy functionalities, which provide a wide range of reactivity and applications in various fields .

Properties

IUPAC Name

5-bromo-2-(3-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-8-4-5-12(11(15)6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWMHSIRQZRTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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